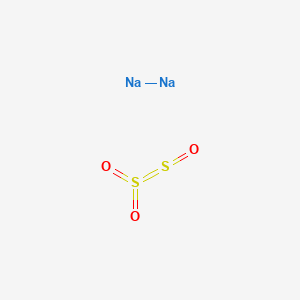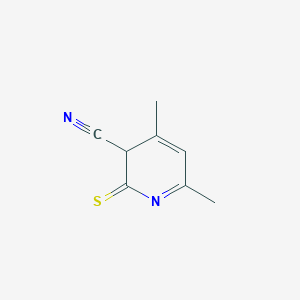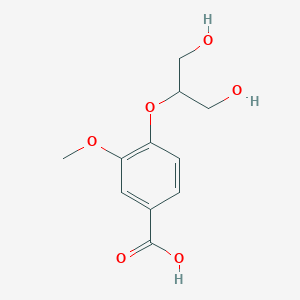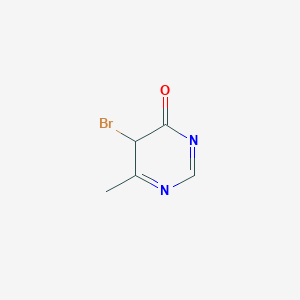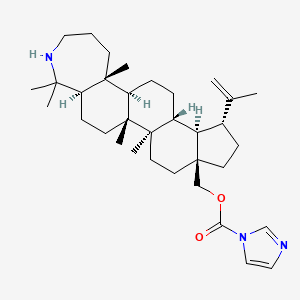
28-O-Imidazolyl-azepano-betulin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
28-O-Imidazolyl-azepano-betulin is a synthetic derivative of betulin, a naturally occurring triterpenoid. This compound has garnered significant attention due to its potent inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19 . The molecular structure of this compound includes an imidazole ring and an azepane ring, which contribute to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 28-O-Imidazolyl-azepano-betulin involves multiple steps, starting from betulin. The key steps include the introduction of the imidazole and azepane rings. The synthetic route typically involves:
Oxidation: of betulin to introduce a hydroxyl group.
Amination: to form the azepane ring.
Imidazole ring formation: through cyclization reactions.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis likely involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
28-O-Imidazolyl-azepano-betulin undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with imidazole and azepane rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Cyclization agents: For imidazole ring formation.
Major Products Formed
The major products formed from these reactions include various intermediates leading to the final compound, this compound .
Aplicaciones Científicas De Investigación
28-O-Imidazolyl-azepano-betulin has several scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid derivatives.
Biology: Investigated for its antiviral properties, particularly against SARS-CoV-2.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Potential use in the development of antiviral drugs.
Mecanismo De Acción
The mechanism of action of 28-O-Imidazolyl-azepano-betulin involves its interaction with the SARS-CoV-2 spike glycoprotein. The compound binds to the receptor-binding domain (RBD) of the spike protein, inhibiting the virus’s ability to enter host cells . This binding is facilitated by the unique structure of the imidazole and azepane rings, which enhance its affinity for the target protein .
Comparación Con Compuestos Similares
Similar Compounds
C3-hydroxymethylene-amino-glycyrrhetol-11,13-diene: Another triterpenoid derivative with antiviral activity.
Betulinic acid: A naturally occurring triterpenoid with various biological activities.
Uniqueness
28-O-Imidazolyl-azepano-betulin stands out due to its potent inhibitory activity against SARS-CoV-2, which is attributed to the presence of the imidazole and azepane rings. These structural features enhance its binding affinity and specificity for the viral spike protein .
Propiedades
Fórmula molecular |
C34H53N3O2 |
|---|---|
Peso molecular |
535.8 g/mol |
Nombre IUPAC |
[(1R,2R,5S,8R,9R,10R,13R,14R,20R)-1,2,14,19,19-pentamethyl-8-prop-1-en-2-yl-18-azapentacyclo[11.9.0.02,10.05,9.014,20]docosan-5-yl]methyl imidazole-1-carboxylate |
InChI |
InChI=1S/C34H53N3O2/c1-23(2)24-11-15-34(21-39-29(38)37-20-19-35-22-37)17-16-32(6)25(28(24)34)9-10-27-31(5)13-8-18-36-30(3,4)26(31)12-14-33(27,32)7/h19-20,22,24-28,36H,1,8-18,21H2,2-7H3/t24-,25+,26-,27+,28+,31-,32+,33+,34+/m0/s1 |
Clave InChI |
AYKUOEUNDKDEHE-SOUXUNHZSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCCNC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)COC(=O)N6C=CN=C6 |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C5(CCCNC(C5CCC4(C3(CC2)C)C)(C)C)C)COC(=O)N6C=CN=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


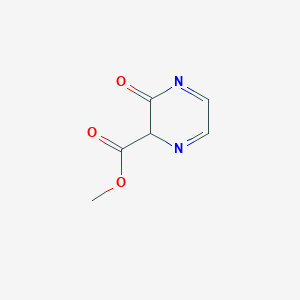
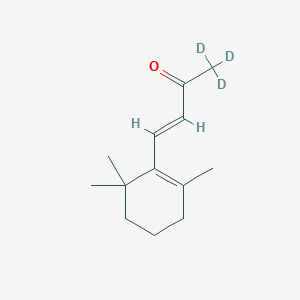
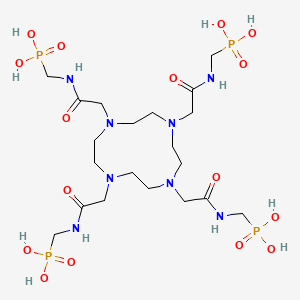
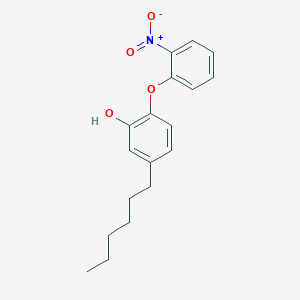
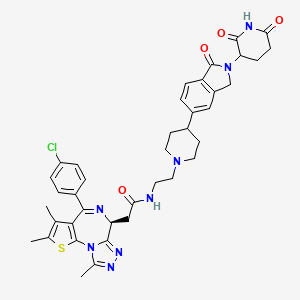
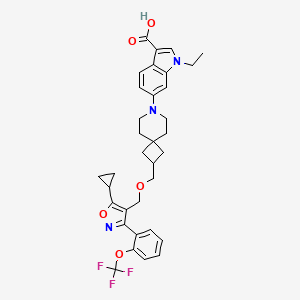
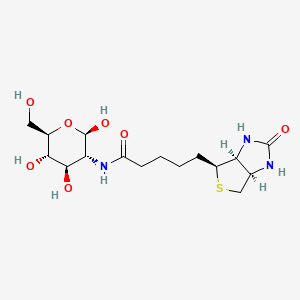
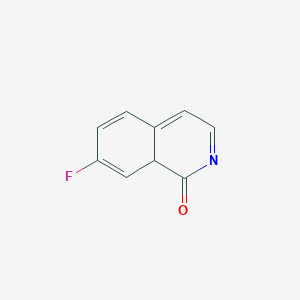
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12365349.png)
![6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365350.png)
